molecular formula C8H7BrO4 B1285332 5-Bromo-2-hydroxy-4-methoxybenzoic acid CAS No. 98437-41-3

5-Bromo-2-hydroxy-4-methoxybenzoic acid

Cat. No. B1285332
CAS RN: 98437-41-3
M. Wt: 247.04 g/mol
InChI Key: KXVQEKFWNOZTQX-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-hydroxy-4-methoxybenzoic acid, is a brominated derivative of hydroxybenzoic acid with additional methoxy functional groups. This compound is structurally related to various benzoic acid derivatives that have been studied for their potential applications in medicinal chemistry and material science. The presence of bromine and methoxy groups on the aromatic ring can significantly influence the physical, chemical, and biological properties of the compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including nucleophilic substitution reactions. For instance, the synthesis of carbon-14 labeled 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid, a cognition activating agent, was achieved using bromo[1-14C]acetic acid as the starting material, indicating the potential for brominated precursors in complex syntheses . Additionally, the preparation of Schiff bases from 5-bromo-3-methoxysalicylaldehyde with other reagents demonstrates the reactivity of brominated methoxybenzoic acid derivatives in forming new compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of related lanthanide complexes, which include 2-bromo-5-methoxybenzoic acid as a ligand, has been characterized using single-crystal X-ray diffraction. These complexes exhibit coordination numbers and adopt various chelating modes to coordinate with lanthanide ions . Schiff bases derived from brominated hydroxy-methoxybenzoic acid also display specific configurations with respect to the C=N double bonds and form intermolecular interactions in their crystal structures .

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives is highlighted by their ability to participate in nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles to yield substituted derivatives . The presence of bromine and methoxy groups can influence the strength of halogen bonding, as observed in the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid, which forms type II Br...Br interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzoic acid derivatives can be influenced by the substituents on the aromatic ring. For example, the presence of methoxy groups can affect the strength of halogen bonds in bromobenzoic acids . The thermal properties of lanthanide complexes with 2-bromo-5-methoxybenzoic acid ligands have been studied using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the luminescent and magnetic properties of these complexes have been investigated, showing potential applications in material science .

Scientific Research Applications

5-Bromo-2-hydroxy-4-methoxybenzoic acid is a chemical compound with the linear formula: BrC6H2(OH)(OCH3)CO2H . It’s often used in the synthesis of various chemical compounds .

Another application is in the production of a key intermediate of SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

  • Synthesis of Urolithin Derivatives

    • Summary: 5-Bromo-2-hydroxy-4-methoxybenzoic acid is used in the synthesis of urolithin derivatives . Urolithins are metabolites of ellagic acid and are known for their antioxidant and anti-inflammatory properties .
    • Results: The outcomes of these syntheses would be various urolithin derivatives, which have potential applications in pharmaceutical research due to their antioxidant and anti-inflammatory properties .
  • Synthesis of Honokiol

    • Summary: 5-Bromosalicylic acid, which is similar to 5-Bromo-2-hydroxy-4-methoxybenzoic acid, can be used as a starting reagent for the synthesis of honokiol . Honokiol is a biphenyl-type neolignan .
    • Results: The outcome of this synthesis would be honokiol, a biphenyl-type neolignan .
  • Synthesis of Substituted Aminobenzacridines

    • Summary: 2-Bromo-5-methoxybenzoic acid, which is similar to 5-Bromo-2-hydroxy-4-methoxybenzoic acid, can be used in the synthesis of substituted aminobenzacridines .
    • Results: The outcome of this synthesis would be substituted aminobenzacridines .
  • Imparting Antibacterial Properties to Fabric

    • Summary: 5-Bromosalicylic acid, which is similar to 5-Bromo-2-hydroxy-4-methoxybenzoic acid, can be bonded to viscose fabric to impart antibacterial properties to the fabric .
    • Results: The outcome of this application would be viscose fabric with antibacterial properties .
  • Formation of Brominated Disinfection Byproduct (Br-DBP)

    • Summary: 5-Bromosalicylic acid, which is similar to 5-Bromo-2-hydroxy-4-methoxybenzoic acid, has been identified as one of the brominated disinfection byproducts (Br-DBP) formed during the chlorination of saline sewage effluents .
    • Results: The outcome of this application would be the formation of brominated disinfection byproducts (Br-DBP) during the chlorination of saline sewage effluents .

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVQEKFWNOZTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584399
Record name 5-Bromo-2-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-4-methoxybenzoic acid

CAS RN

98437-41-3
Record name 5-Bromo-2-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-4-methoxybenzoic acid
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